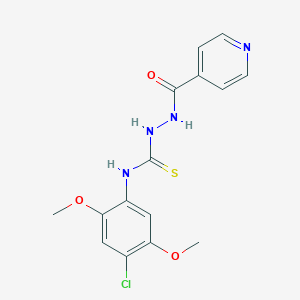
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide, also known as CIN-102, is a chemical compound that has been studied for its potential use in treating various diseases. This compound has been synthesized using several methods, and its mechanism of action has been investigated in detail. In
Wirkmechanismus
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to inhibit the activity of topoisomerase IIα and induce the expression of p53. In tuberculosis research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to inhibit the activity of enoyl-ACP reductase and disrupt the cell wall synthesis of Mycobacterium tuberculosis.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In tuberculosis research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to reduce the bacterial load in infected mice and improve lung pathology. N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and potent activity against cancer cells and Mycobacterium tuberculosis. However, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide also has some limitations, including its poor solubility in aqueous solutions and limited bioavailability.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer and tuberculosis. Another direction is to develop more efficient synthesis methods for N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide and its analogs. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide and its effects on various signaling pathways.
Synthesemethoden
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been synthesized using several methods, including the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with isonicotinic acid hydrazide followed by the reaction with carbon disulfide. Another method involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with isonicotinic acid hydrazide in the presence of thionyl chloride and then reacting the resulting product with carbon disulfide. The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has also been achieved using microwave-assisted methods.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been studied for its potential use in treating various diseases, including cancer and tuberculosis. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In tuberculosis research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to inhibit the growth of Mycobacterium tuberculosis and reduce the bacterial load in infected mice.
Eigenschaften
Produktname |
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide |
|---|---|
Molekularformel |
C15H15ClN4O3S |
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(pyridine-4-carbonylamino)thiourea |
InChI |
InChI=1S/C15H15ClN4O3S/c1-22-12-8-11(13(23-2)7-10(12)16)18-15(24)20-19-14(21)9-3-5-17-6-4-9/h3-8H,1-2H3,(H,19,21)(H2,18,20,24) |
InChI-Schlüssel |
ARWZQFGULHCSHK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NNC(=O)C2=CC=NC=C2)OC)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=S)NNC(=O)C2=CC=NC=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)






![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216413.png)



![Ethyl 4-{[(4-benzylpiperidin-1-yl)carbothioyl]amino}benzoate](/img/structure/B216419.png)